2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine
Overview
Description
This compound is an allosteric modulator of the A3 adenosine receptor (AR). It has been compared with other modulators in preclinical drug development . It belongs to the class of organic compounds known as phenylimidazoles .
Molecular Structure Analysis
The molecular structure of this compound involves a cyclohexyl group and a 3,4-dichlorophenyl group . The exact structural details might require advanced computational chemistry techniques or experimental methods like X-ray crystallography.Scientific Research Applications
Allosteric Modulation of A3 Adenosine Receptor
- Application : This compound, as part of a broader class of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, has been studied for its role as an allosteric modulator of the human A3 adenosine receptor (AR). This includes altering the functional efficacy of AR agonists and possibly inhibiting equilibrium radioligand binding at ARs (Kim et al., 2009).
- Implications : These findings suggest potential applications in designing drugs targeting the A3 adenosine receptor, which could be beneficial for treating various inflammatory diseases and liver conditions.
Synthesis and Chemical Properties
- Synthetic Methods : Studies have explored efficient synthesis methods for related imidazoquinoline derivatives, highlighting their chemical versatility and potential for customization in drug design. This includes work on oxidative dearomatization processes, cyclization reactions, and novel thermal rearrangements (Quideau et al., 2005), (Li et al., 2013).
- Chemical Behavior : These studies contribute to a deeper understanding of the compound's chemical behavior, which is crucial for its application in drug development and other areas of medicinal chemistry.
Potential in Drug Discovery
- Drug Development : Research has also been conducted on similar compounds for their potential as inhibitors in drug development processes, such as farnesyl protein transferase inhibitors, which have shown significant antitumor effects (Venet et al., 2003).
- Pharmacological Potential : The exploration of these compounds in pharmacological contexts paves the way for their potential use in developing treatments for various diseases, particularly in oncology.
Versatility in Chemical Synthesis
- Diverse Synthesis Routes : The compound and its derivatives have been synthesized through various methods, demonstrating its versatility. This includes solid-phase synthesis and microwave-assisted synthesis, providing a range of options for creating diverse derivatives (Mazurov, 2000), (Rao & Chanda, 2021).
properties
IUPAC Name |
2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4/c23-16-11-10-14(12-17(16)24)25-22-20-19(15-8-4-5-9-18(15)26-22)27-21(28-20)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJVRSIGHHSDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)NC5=CC(=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470994 | |
Record name | LUF6000 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine | |
CAS RN |
890087-21-5 | |
Record name | LUF6000 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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